molecular formula C9H7NO2 B8689618 7-nitro-1H-indene

7-nitro-1H-indene

Cat. No. B8689618
M. Wt: 161.16 g/mol
InChI Key: XIABDXIZFQYNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442296

Procedure details

In the manner of Example 1, step I, 14.0 g (0.078 mole) of 4-nitro-1-indanol (compound D, schema 1, prepared as in Example 1, step D) was heated in the presence of 0.1 g of p-toluenesulfonic acid and 200 mL of toluene to give 5.6 g of 7-nitro-1H-indene.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][CH:8]2O)([O-:3])=[O:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH:7]=[CH:8]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCC(C2=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CCC(C2=CC=C1)O
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C2C=CCC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.